Molecular Weight and Fluorine Substitution Differentiate 2-(4-Fluorobenzenesulfonyl)propanoic Acid from Non-Fluorinated and Chlorinated Analogs
2-(4-Fluorobenzenesulfonyl)propanoic acid possesses a molecular weight of 232.23 g/mol and incorporates a single fluorine atom, distinguishing it from the unsubstituted phenylsulfonyl analog (MW 214.24 g/mol), the 4-chloro analog (MW 248.68 g/mol), and the 4-methyl analog (MW 228.26 g/mol) . Fluorine substitution enhances lipophilicity and metabolic stability compared to hydrogen, while avoiding the increased molecular weight and potential toxicity liabilities associated with the chloro substituent [1].
| Evidence Dimension | Molecular weight and elemental composition |
|---|---|
| Target Compound Data | 232.23 g/mol, contains one fluorine atom |
| Comparator Or Baseline | 2-(Phenylsulfonyl)propanoic acid: 214.24 g/mol, no halogen; 2-(4-Chlorobenzenesulfonyl)propanoic acid: 248.68 g/mol, contains chlorine; 2-(4-Methylbenzenesulfonyl)propanoic acid: 228.26 g/mol, contains methyl group |
| Quantified Difference | MW difference vs phenyl: +17.99 g/mol; vs chloro: -16.45 g/mol; vs methyl: +3.97 g/mol. Fluorine content: 8.18% by weight. |
| Conditions | Calculated from molecular formula C9H9FO4S |
Why This Matters
Fluorine substitution offers a favorable balance of molecular properties for medicinal chemistry applications, providing metabolic stability without the mass penalty of chlorine, which can impact pharmacokinetic profiles.
- [1] Kuujia.com. 3-(4-Fluorobenzenesulfonyl)propanoic acid. CAS No. 682760-24-3. Discussion of fluorine effects. View Source
